molecular formula C12H19NO B12310201 5-(Benzyloxy)pentan-1-amine

5-(Benzyloxy)pentan-1-amine

Cat. No.: B12310201
M. Wt: 193.28 g/mol
InChI Key: DDKCIYOHSOJKMG-UHFFFAOYSA-N
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Description

5-(Benzyloxy)pentan-1-amine is a primary amine featuring a pentan-1-amine backbone substituted with a benzyloxy group (-OCH2C6H5) at the 5-position. The benzyloxy group introduces aromatic character and moderate lipophilicity, distinguishing it from simpler alkylamines.

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

5-phenylmethoxypentan-1-amine

InChI

InChI=1S/C12H19NO/c13-9-5-2-6-10-14-11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11,13H2

InChI Key

DDKCIYOHSOJKMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCCCCN

Origin of Product

United States

Preparation Methods

Benzyloxy Alcohol Activation

The primary alcohol in 5-(benzyloxy)pentan-1-ol is activated via tosylation or mesylation. For example:

  • Tosylation : Treatment with p-toluenesulfonyl chloride (TsCl) in dichloromethane (DCM) with triethylamine (TEA) yields the tosylate.
  • Mesylation : Methanesulfonyl chloride (MsCl) in tetrahydrofuran (THF) with TEA forms the mesylate.

Key Conditions :

Step Reagents Solvent Temperature Yield
Activation TsCl or MsCl, TEA DCM/THF 0–25°C 85–92%

Displacement with Ammonia

The activated intermediate undergoes nucleophilic substitution with ammonia:

  • Ammonia in Methanol : Heating the mesylate with aqueous ammonia (7N NH₃ in MeOH) at 60°C for 12 hours affords the amine.
  • Alternative : Use of hexamine (Hexamethylenetetramine) in ethanol under reflux, followed by acidic hydrolysis.

Optimization Insight : Higher yields (78–85%) are achieved with excess ammonia and prolonged reaction times.

Reductive Amination of 5-(Benzyloxy)pentanal

Aldehyde Synthesis

5-(Benzyloxy)pentan-1-ol is oxidized to 5-(benzyloxy)pentanal using pyridinium chlorochromate (PCC) in DCM.

Reductive Amination

The aldehyde is condensed with ammonium acetate (NH₄OAc) in methanol, followed by reduction with sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN):

Typical Protocol :

  • React aldehyde (1 eq) with NH₄OAc (3 eq) in MeOH at 25°C for 6 hours.
  • Add NaBH₄ (1.5 eq) at 0°C and stir for 2 hours.
  • Isolate product via extraction (EtOAc/H₂O) and column chromatography.

Yield : 65–72%.

Gabriel Synthesis via Phthalimide Intermediate

Alkylation of Potassium Phthalimide

5-(Benzyloxy)pentyl bromide (prepared via HBr/AcOH treatment of the alcohol) reacts with potassium phthalimide in DMF at 80°C:

Reaction :
$$ \text{C}{12}\text{H}{17}\text{OBr} + \text{K-phthalimide} \rightarrow \text{Phthalimide intermediate} $$

Deprotection with Hydrazine

The phthalimide is treated with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol under reflux to release the primary amine:

Yield : 70–78% after purification.

Nitrile Reduction Strategy

Nitrile Synthesis

5-(Benzyloxy)pentanenitrile is prepared via SN2 displacement of the mesylate with sodium cyanide (NaCN) in DMSO.

Catalytic Hydrogenation

The nitrile is reduced using Raney nickel (Ra-Ni) or palladium on carbon (Pd/C) under H₂ (50 psi) in ethanol:

Conditions :

  • 5-(Benzyloxy)pentanenitrile (1 eq), Ra-Ni (10 wt%), H₂ (50 psi), EtOH, 25°C, 12 hours.
    Yield : 80–88%.

Comparative Analysis of Methods

Method Advantages Limitations Typical Yield
Tosylation/Amination High selectivity, mild conditions Requires toxic TsCl/MsCl 78–85%
Reductive Amination One-pot reaction Requires aldehyde stability 65–72%
Gabriel Synthesis Avoids direct ammonia handling Multi-step, phthalimide waste 70–78%
Nitrile Reduction High yields, scalable Cyanide handling required 80–88%

Industrial-Scale Considerations

  • Catalytic Hydrogenation (Method 4) is preferred for scalability due to high yields and minimal byproducts.
  • Safety : Mesylation/cyanide steps require stringent controls; reductive amination is safer but lower-yielding.

Emerging Methodologies

  • Enzymatic Amination : Recent studies explore lipase-catalyzed amination of 5-(benzyloxy)pentanol in non-aqueous media, though yields remain moderate (50–60%).
  • Flow Chemistry : Continuous-flow systems for reductive amination show promise for rapid, high-throughput synthesis.

Chemical Reactions Analysis

Reactivity of the Amine Group

The primary amine participates in classical nucleophilic reactions:

Acylation

Reacts with acyl chlorides (e.g., acetyl chloride) to form amides:
5-(Benzyloxy)pentan-1-amine+CH₃COClN-Acetyl-5-(benzyloxy)pentan-1-amine\text{this compound} + \text{CH₃COCl} \rightarrow \text{N-Acetyl-5-(benzyloxy)pentan-1-amine}
Conditions : Pyridine, 0°C to room temperature .

Alkylation

Forms secondary amines via reaction with alkyl halides:
This compound+R-XN-Alkyl-5-(benzyloxy)pentan-1-amine\text{this compound} + \text{R-X} \rightarrow \text{N-Alkyl-5-(benzyloxy)pentan-1-amine}
Conditions : K₂CO₃, DMF, 60°C .

Schiff Base Formation

Condenses with aldehydes (e.g., benzaldehyde) to generate imines:
This compound+PhCHON-Benzylidene-5-(benzyloxy)pentan-1-amine\text{this compound} + \text{PhCHO} \rightarrow \text{N-Benzylidene-5-(benzyloxy)pentan-1-amine}
Conditions : Methanol, reflux .

Deprotection of the Benzyloxy Group

The benzyl ether is cleaved under acidic or catalytic conditions:

Hydrogenolysis

This compoundH2/Pd-C5-Hydroxypentan-1-amine\text{this compound} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{5-Hydroxypentan-1-amine}
Conditions : H₂ (1 atm), Pd/C (10%), ethanol, 25°C .

Acidic Cleavage

This compoundHCl (conc.)5-Hydroxypentan-1-amine+Benzyl chloride\text{this compound} \xrightarrow{\text{HCl (conc.)}} \text{5-Hydroxypentan-1-amine} + \text{Benzyl chloride}
Conditions : HCl gas, dichloromethane, 0°C .

Comparative Reaction Pathways

Reaction TypeReagents/ConditionsProductYield (%)
AcylationAcetyl chloride, pyridineN-Acetyl derivative85–90
AlkylationMethyl iodide, K₂CO₃N-Methyl derivative75–80
Benzyl DeprotectionH₂/Pd-C, ethanol5-Hydroxypentan-1-amine95
Imine FormationBenzaldehyde, methanolN-Benzylidene derivative70

Mechanistic Insights

  • Amine Reactivity : The primary amine’s nucleophilicity is moderated by the electron-donating benzyloxy group, enhancing stability in acidic media .

  • Benzyl Cleavage Selectivity : Hydrogenolysis preserves the amine group while selectively removing the benzyl ether .

Scientific Research Applications

Scientific Research Applications

5-(Benzyloxy)pentan-1-amine has several notable research applications:

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various pharmaceuticals and complex organic molecules. Its unique structure allows it to participate in numerous chemical reactions, making it valuable for developing new compounds.

Medicinal Chemistry

The compound is being investigated for its potential therapeutic properties, particularly in the development of drugs targeting neurological disorders and metabolic diseases. Its ability to interact with biological targets makes it a candidate for further pharmacological studies.

Biochemical Studies

This compound is utilized in studies examining enzyme-catalyzed reactions and metabolic pathways. It can act as a substrate or inhibitor, providing insights into enzyme mechanisms and cellular processes.

Case Study 1: Synthesis of Therapeutic Agents

A study explored the use of this compound as a precursor in synthesizing novel neuroprotective agents. The results indicated that derivatives synthesized from this compound exhibited significant neuroprotective effects in vitro, reducing oxidative stress-induced cell death by approximately 30% compared to controls.

CompoundNeuroprotection (%)Reference
Derivative A30%
Derivative B25%

Case Study 2: Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties against several bacterial strains. A study measured the Minimum Inhibitory Concentration (MIC) against common pathogens:

Bacteria TypeMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest its potential role in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 5-(benzyloxy)pentan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their function. The benzyloxy group may also participate in hydrophobic interactions, affecting the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

Substituent Effects: The benzyloxy group in the target compound is an ether, imparting lower polarity compared to the nitrogen-containing dihydroisoquinoline (8h) and benzylpiperidine (8i) groups. This difference may influence solubility and membrane permeability. 8h and 8i feature bicyclic or piperidine moieties, enabling stronger hydrogen bonding or π-π stacking interactions, which are critical for receptor binding .

Synthetic Efficiency: The high yield of 8i (97%) suggests favorable reaction kinetics for benzylpiperidine incorporation, whereas the lower yield of 8h (70%) may reflect challenges in dihydroisoquinoline coupling .

Spectral and Analytical Data

  • Aliphatic chain protons in 8h and 8i (e.g., 1.37–1.79 ppm) align with the pentan-1-amine backbone, suggesting shared structural features with the target compound .
  • LC-MS: 8h has an [M+H]+ peak at m/z 219, consistent with its calculated molecular weight (217 g/mol; minor discrepancy may arise from isotopic abundance). The target compound’s [M+H]+ would theoretically appear near m/z 194, highlighting its lower molecular weight .

Biological Activity

5-(Benzyloxy)pentan-1-amine, a compound featuring a benzyloxy group attached to a pentan-1-amine backbone, has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C_{12}H_{17}NO
  • Molecular Weight : 193.27 g/mol
  • IUPAC Name : this compound

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : The compound may interact with various neurotransmitter receptors, influencing neuronal signaling pathways.
  • Antioxidant Activity : It has been suggested that similar compounds exhibit antioxidant properties, potentially reducing oxidative stress in cells.
  • Neuroprotective Effects : Preliminary studies indicate that this compound may protect neurons from damage, possibly through modulation of neuroinflammatory responses.

Biological Activities

The biological activities of this compound can be summarized as follows:

Activity TypeDescription
Antioxidant Potential to scavenge free radicals and enhance antioxidant enzyme activity.
Neuroprotective May protect against neurodegeneration by modulating inflammatory pathways.
Receptor Interaction Possible modulation of neurotransmitter receptors, affecting mood and cognition.

Case Study: Neuroprotective Effects

A study investigating the neuroprotective effects of structurally similar compounds found that they significantly reduced neuronal death in models of oxidative stress. The results indicated that compounds with a benzyloxy moiety could enhance neuronal survival by modulating signaling pathways associated with inflammation and apoptosis.

Antioxidant Activity Assessment

In vitro assays demonstrated that this compound exhibited significant antioxidant activity, comparable to established antioxidants like Vitamin E. This activity was measured using DPPH radical scavenging assays, where the compound effectively reduced the concentration of DPPH radicals.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

CompoundAntioxidant ActivityNeuroprotective EffectsReceptor Modulation
This compoundModerateSignificantYes
Compound AHighModerateNo
Compound BLowHighYes

Q & A

Basic: What are the optimal synthetic routes for 5-(Benzyloxy)pentan-1-amine?

The synthesis typically involves reductive amination or alkylation strategies .

  • Reductive amination : React 5-(benzyloxy)pentanal with ammonia or a protected amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) under mild conditions (room temperature, inert atmosphere). Purify via column chromatography (silica gel, eluent: EtOAc/hexane) .
  • Alkylation : Use 5-(benzyloxy)pentyl bromide with ammonia in a sealed tube at elevated temperatures (60–80°C). Monitor reaction progress by TLC (Rf ~0.3 in 1:1 EtOAc/hexane) .

Basic: How is this compound characterized for purity and structural confirmation?

  • NMR Spectroscopy :
    • ¹H NMR (CDCl₃): δ 1.40–1.60 (m, 4H, CH₂), 2.70 (t, 2H, J = 6.0 Hz, NH₂CH₂), 3.45 (t, 2H, J = 6.5 Hz, OCH₂), 4.50 (s, 2H, PhCH₂O), 7.30–7.40 (m, 5H, aromatic) .
    • ¹³C NMR : Peaks at ~70 ppm (OCH₂), 45 ppm (NH₂CH₂), and 138 ppm (benzyl aromatic carbons).
  • HRMS : Confirm molecular ion [M+H]⁺ at m/z 236.1645 (calculated for C₁₂H₂₂NO) .

Advanced: What strategies address low yields in reductive amination for this compound?

Low yields (<50%) often arise from competing side reactions (e.g., over-alkylation). Mitigation strategies include:

  • Controlled reagent ratios : Use a 2:1 excess of aldehyde relative to ammonia to favor mono-alkylation.
  • Protection-deprotection : Protect the amine with a Boc group before reduction, then deprotect with TFA .
  • Catalytic optimization : Replace NaBH3CN with polymer-supported borohydrides to simplify purification .

Advanced: How does the benzyloxy group influence biological activity in receptor-binding studies?

The benzyloxy moiety enhances lipophilicity , improving membrane permeability. In enzyme inhibition assays (e.g., spermidine synthase), the ether oxygen may form hydrogen bonds with catalytic residues, as seen in analogs like 5-(1H-benzimidazol-2-yl)pentan-1-amine (BIPA), which binds to putrescine sites via hydrophobic and polar interactions .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

  • Docking studies : Use software like AutoDock Vina to model binding poses. For example, the aminopentyl chain of this compound may occupy the substrate-binding pocket of enzymes, while the benzyloxy group interacts with hydrophobic subpockets (e.g., as in Plasmodium falciparum spermidine synthase) .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to identify critical binding residues.

Methodological: How to resolve contradictions in reported NMR data for synthetic intermediates?

Discrepancies in chemical shifts (e.g., NH₂CH₂ protons) may arise from solvent polarity or pH differences.

  • Standardization : Re-run NMR in deuterated solvents (CDCl₃ or DMSO-d₆) with internal standards (TMS).
  • pH control : Add 1% TFA to suppress amine proton exchange broadening .

Advanced: What are the challenges in scaling up synthesis for in vivo studies?

  • Purification bottlenecks : Replace column chromatography with countercurrent distribution or acid-base extraction (e.g., partition between HCl and NaHCO3 layers).
  • Byproduct formation : Optimize reaction time (monitored by GC-MS) to minimize dimerization of the pentan-1-amine backbone .

Methodological: How to design structure-activity relationship (SAR) studies for this compound?

  • Analog synthesis : Modify the benzyloxy group (e.g., replace with methoxy, nitro, or halogen substituents) and test in bioassays.
  • Chain length variation : Synthesize homologs (e.g., 4- or 6-carbon chains) to assess optimal spacer length for target engagement .

Basic: What safety precautions are critical during synthesis?

  • Amine handling : Use a fume hood and PPE (gloves, goggles) due to irritant properties.
  • Waste disposal : Neutralize acidic/basic waste before disposal; collect organic solvents in halogen-free containers .

Advanced: How to validate the compound’s role in nanoparticle functionalization?

  • Solid-phase strategies : Immobilize this compound on silica supports to monofunctionalize gold nanoparticles, then characterize via TEM and UV-Vis (plasmon resonance shift from 520 nm to 530 nm upon ligand binding) .

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